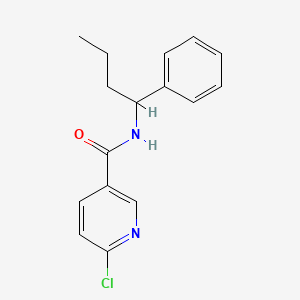

N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide involves various strategies. For instance, the compound 2,6-bis(N-tert-butylacetamide)pyridine was synthesized through a Ritter synthesis, and its N-oxide derivative was obtained by oxidation with oxone . Another approach for synthesizing related compounds, such as 3-oxo-N-(pyridin-2-yl)butanamide, involves the reaction of diketene with aromatic primary amine or the reaction of 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate . Additionally, 3-oxo-N-Pyridin-2-yl butyramide, a starting material for novel pyrimidines, was synthesized by reacting 2-amino Pyridine with ethylacetoacetate .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic methods and single-crystal X-ray diffraction. For example, the molecular structure of the N-oxide derivative of 2,6-bis(N-tert-butylacetamide)pyridine was determined by X-ray diffraction, revealing its ability to chelate in a tridentate fashion on Eu(III) . The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of various sulfonamides have also been reported, showing different torsion angles and hydrogen bonding patterns that influence their supramolecular assembly .

Chemical Reactions Analysis

The reactivity of related compounds has been explored in various chemical reactions. For instance, N-1-Naphthyl-3-oxobutanamide was used in the synthesis of pyridine derivatives through reactions with arylidinecyanothioacetamide, α-haloketones, and other reagents, leading to a diverse array of heterocyclic compounds . The gold-catalyzed addition-N-Boc cleavage-cyclization of N,O-acetal with ynamides has been developed to construct novel heterocycles . Moreover, the intramolecular carbolithiation of N-allyl-ynamides has been utilized for the synthesis of polysubstituted pyridines, demonstrating the synthetic efficiency of carbometallation reactions . The 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient ynamides has also been reported, providing access to substituted 2-aminoindolizines .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide are inferred from their molecular structures and reactivity. The coordination chemistry with Eu(NO3)3, for example, suggests potential applications in materials science due to the ability of the ligands to chelate metal ions . The hydrogen bonding and stacking interactions observed in the sulfonamide derivatives indicate their potential for forming supramolecular structures . The diverse reactivity of these compounds in forming heterocyclic structures also points to their potential utility in pharmaceutical chemistry .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications in Electrochemical Reduction

Pyrolyzed metal–nitrogen–carbon (M–N–C) materials, featuring structures that could potentially include N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide, have been highlighted for their role as inexpensive and sustainable catalysts for the oxygen reduction reaction (ORR) in fuel cells. These advancements are crucial for applications in low and intermediate temperature fuel cells, particularly in automotive fuel cell stacks. The identification of active sites and their intrinsic activity towards ORR, through model catalysts comprising MNxCy moieties, represents a significant step forward in understanding and improving these materials for electrochemical applications (Li & Jaouen, 2018).

Therapeutic Potential in Medicinal Chemistry

The structure of 1,3,4-oxadiazole rings, similar in complexity to N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide, showcases significant therapeutic value across a broad spectrum of bioactivities. These derivatives have been extensively explored for their potential in treating various ailments due to their ability to bind effectively with different enzymes and receptors. Research in this area underscores the importance of structural diversity in developing new medicinal agents, highlighting the ongoing interest and potential for compounds like N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide in drug development (Verma et al., 2019).

Environmental Impact through Nitrifier Denitrification

Nitrifier denitrification, a process relevant to understanding the environmental behavior of nitrogenous compounds, involves the transformation of ammonia to nitrous oxide and molecular nitrogen. This mechanism is crucial for assessing the environmental impact and nitrogen loss in agricultural soils, which can be influenced by compounds such as N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide. Understanding these processes helps in improving global nitrous oxide budgets and developing low-emission farming practices (Wrage et al., 2001).

Photocatalytic Materials for Water Splitting

Exploration of photocatalytic materials for water splitting, a critical area for sustainable energy production, has seen significant advancements. Materials incorporating pyridinic nitrogen structures, akin to those in N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide, are studied for their potential in generating hydrogen and oxygen from water under light irradiation. Such research provides a foundation for constructing systems for solar hydrogen production, addressing energy and environmental issues (Kudo & Miseki, 2009).

Eigenschaften

IUPAC Name |

N-(2-oxo-1H-pyridin-3-yl)but-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-2-4-8(12)11-7-5-3-6-10-9(7)13/h3,5-6H,1H3,(H,10,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFDRJXGCTURPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1=CC=CNC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide | |

CAS RN |

1878326-39-6 |

Source

|

| Record name | N-(2-hydroxypyridin-3-yl)but-2-ynamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

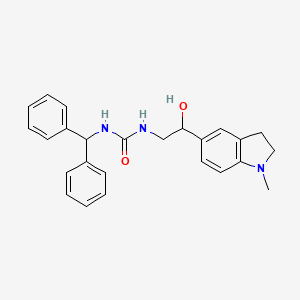

![Methyl 3-({2-[(2-{[2-(2-naphthyloxy)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2553110.png)

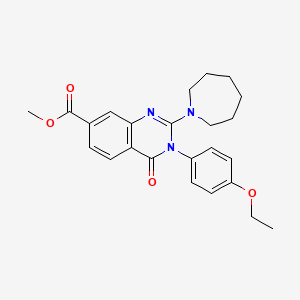

![methyl 4-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2553114.png)

![N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2553116.png)

![(2Z)-7-{[butyl(methyl)amino]methyl}-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2553122.png)